
tert-Butyl (1-(2-hydrazineylpyrimidin-4-yl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydrazono-dihydropyrimidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE typically involves multi-step organic reactions. One common method includes the protection of the amine group using tert-butyl carbamate, followed by the formation of the hydrazono-dihydropyrimidinyl moiety through condensation reactions. The piperidine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the hydrazono group, converting it into an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural rigidity, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
- TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE
- TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE
Uniqueness: The unique combination of the hydrazono-dihydropyrimidinyl moiety and the piperidine ring in TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE provides distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile functionalization, enabling the design of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C14H24N6O2 |
|---|---|
Peso molecular |
308.38 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-hydrazinylpyrimidin-4-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H24N6O2/c1-14(2,3)22-13(21)17-10-5-8-20(9-6-10)11-4-7-16-12(18-11)19-15/h4,7,10H,5-6,8-9,15H2,1-3H3,(H,17,21)(H,16,18,19) |
Clave InChI |
CQZMQDCBQGNOMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


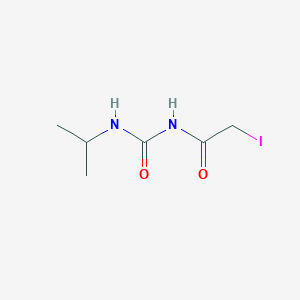
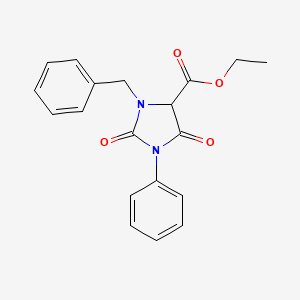
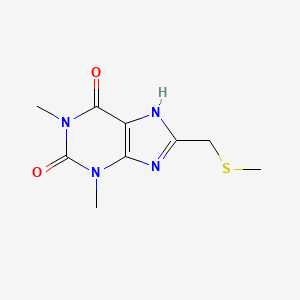
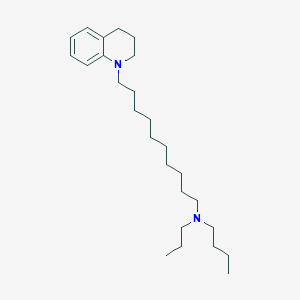
![Ethyl 4-[formyl(3-oxopropyl)amino]benzoate](/img/structure/B14011253.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
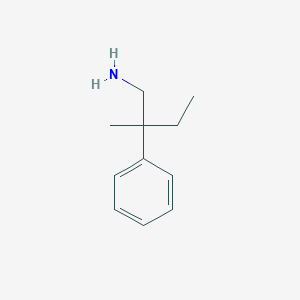
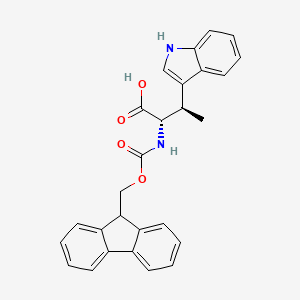
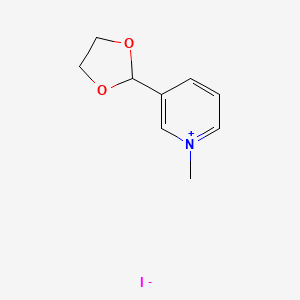

![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
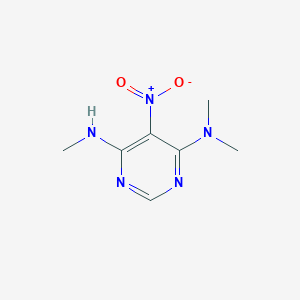
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
